molecular formula C13H24N2O2 B12307241 rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate

rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate

Cat. No.: B12307241
M. Wt: 240.34 g/mol
InChI Key: LOUUOEJXHZSPOI-UHFFFAOYSA-N
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Description

rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in tetrahydrofuran.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-butyl N-[(3R,4S)-4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate
  • tert-butyl N-[(3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate

Comparison: rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate is unique due to its cyclopropylmethyl group, which imparts specific chemical and biological properties. In contrast, similar compounds with different substituents (e.g., fluorophenyl or methoxyphenyl groups) may exhibit different reactivity and biological activity .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-[4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-10(11)6-9-4-5-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)

InChI Key

LOUUOEJXHZSPOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1CC2CC2

Origin of Product

United States

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